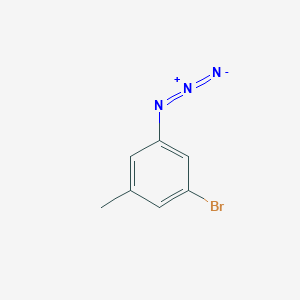
1-Azido-3-bromo-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Azido-3-bromo-5-methylbenzene is a multi-substituted aromatic molecule that contains an azido group (-N3) and a bromo group (-Br) as substituents on a benzene ring, which also carries a methyl group (-CH3). This structure suggests potential reactivity due to the presence of the azido group, which is known for its participation in click chemistry and other nucleophilic substitution reactions. The bromo group also indicates the possibility of further substitution reactions, given its role as a good leaving group.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 1-Azido-3-bromo-5-methylbenzene, they do provide insights into related compounds and methodologies that could be relevant. For instance, the synthesis of Schiff bases from salicylaldehyde derivatives and aminopyridines, as described in the first paper, involves the formation of azomethine (imine) bonds, which could be a step in a multi-step synthesis involving azido and bromo substituents . The methylation of azolyl derivatives of dihydroxybenzene, as mentioned in the second paper, suggests a method for introducing methyl groups onto an aromatic ring, which could be adapted for the synthesis of the target molecule .
Molecular Structure Analysis
The molecular structure of 1-Azido-3-bromo-5-methylbenzene would be influenced by the electron-withdrawing effects of the azido and bromo groups and the electron-donating effect of the methyl group. These substituents would impact the electron density distribution on the benzene ring, potentially affecting its reactivity. The X-ray crystallography of a related compound in the first paper provides a precedent for analyzing the solid-state structure of such substituted benzene derivatives .
Chemical Reactions Analysis
The azido group in 1-Azido-3-bromo-5-methylbenzene is a versatile functional group that can participate in various chemical reactions, including click chemistry (e.g., Huisgen cycloaddition) and nucleophilic substitution reactions. The bromo group can be displaced by nucleophiles, allowing for further functionalization of the molecule. The third paper discusses the synthesis of azo derivatives, which, while not directly related, indicates the reactivity of azo compounds that could be informative for understanding the reactivity of azido-substituted compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Azido-3-bromo-5-methylbenzene would be influenced by its functional groups. The azido group is known for its high nitrogen content, which can lead to energetic properties and sensitivity to thermal or mechanical stimuli. The fourth paper discusses the thermal analysis of nitrogen-rich salts, which could provide insights into the stability and decomposition patterns of azido compounds . The presence of the bromo and methyl groups would also affect the compound's solubility, boiling point, and density.
Aplicaciones Científicas De Investigación
Synthesis of New Triazole Derivatives
- Research by Negrón-Silva et al. (2013) focused on synthesizing new 1,2,3-triazole derivatives, which are important in medicinal chemistry. They utilized azidomethyl-benzene derivatives in their synthesis, highlighting the utility of such compounds in creating novel bioactive molecules.
Applications in Corrosion Inhibition
- Another study by Taia et al. (2021) synthesized 1,2,3-triazole derivatives containing eugenol rings for potential use as corrosion inhibitors. This illustrates the application of azidomethyl-benzene derivatives in industrial chemistry.
Development of Photoactive Cross-linking Reagents
- Chapyshev and Chernyak (2013) explored the synthesis of triazidobenzenes, including derivatives similar to 1-Azido-3-bromo-5-methylbenzene, for use as photoactive cross-linking reagents in polymer chemistry and organic synthesis.
Creation of Magnetic Materials
- The same study by Chapyshev and Chernyak also indicated the potential of these compounds in creating new organic magnetic materials.
Thermochemistry Studies
- Research by Verevkin et al. (2015) involved studying the thermochemistry of halogen-substituted methylbenzenes, which is crucial for understanding the stability and reactivity of these compounds in various chemical processes.
Synthesis of Heterocycles
- Takayama et al. (2003) conducted a study on the crystalline-state photoreaction of azidobenzenes, contributing to the understanding of heterocycle formation, a fundamental process in organic synthesis.
Novel Energetic Materials
- Yang et al. (2018) synthesized fully-substituted polynitrobenzene derivatives for high-energy materials, indicating the role of azidobenzene derivatives in the development of energetic compounds.
Direcciones Futuras
The future directions for the study and use of 1-Azido-3-bromo-5-methylbenzene could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and potential hazards .
Propiedades
IUPAC Name |
1-azido-3-bromo-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6(8)4-7(3-5)10-11-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZUBNPEWVUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001187.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3001188.png)
![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B3001189.png)




![4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3001199.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3001201.png)
![Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B3001203.png)

![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3001208.png)
![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)